molecular formula C20H19ClN2O3S2 B2839577 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 954068-80-5

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2839577
CAS RN: 954068-80-5
M. Wt: 434.95
InChI Key: NFPKHGPOAZECGR-UHFFFAOYSA-N
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Description

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide is a chemical compound that has shown promising results in scientific research. It is commonly referred to as CTTA and has been studied for its potential use in various fields, including medicinal chemistry and drug development.

Scientific Research Applications

Antitumor Activity

One study focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which include structures similar to the compound , to evaluate their antitumor activities. These compounds were tested in vitro against a variety of human tumor cell lines, revealing that certain derivatives exhibited considerable anticancer activity against specific cancer types (Yurttaş, Tay, & Demirayak, 2015).

Chemical Structure Analysis

Another research effort described the crystal structure of a related acetamide, providing insights into the molecular interactions and configurations that could be relevant for understanding the behavior and reactivity of similar compounds (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Synthesis Techniques

Studies have also developed novel synthesis methods for related acetamide derivatives, offering efficient and convenient routes for producing these compounds, which may be applicable for generating the compound of interest for further investigation (Yu, Hu, Wan, Li, Zheng, & Xu, 2014).

pKa Determination

Research on the determination of acidity constants (pKa values) of similar acetamide derivatives has been conducted. Understanding these properties is crucial for predicting the compound's behavior in biological systems and could guide the design of derivatives with improved pharmacological profiles (Duran & Canbaz, 2013).

Anticancer Activities

Another study synthesized acetamide derivatives to investigate their anticancer activities against different human tumor cell lines. This research highlights the potential of such compounds, including those structurally related to the chemical , in developing new anticancer drugs (Duran & Demirayak, 2012).

Spectroscopic and Quantum Mechanical Studies

Further research involved spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, aiming to explore their photovoltaic efficiency and ligand-protein interactions. Such studies provide a foundation for understanding the electronic properties and potential applications of similar compounds in medicinal chemistry and materials science (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-25-16-7-8-18(26-2)17(10-16)23-19(24)9-15-12-28-20(22-15)27-11-13-3-5-14(21)6-4-13/h3-8,10,12H,9,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPKHGPOAZECGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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